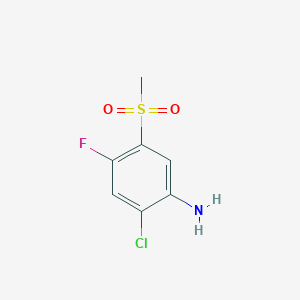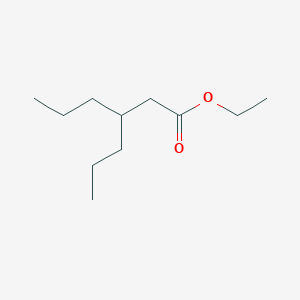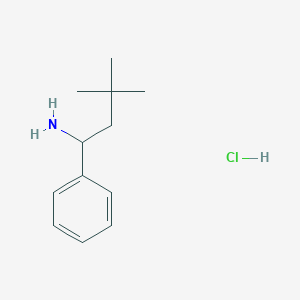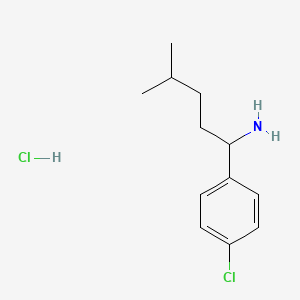
1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde
Vue d'ensemble
Description
1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde, also known as 1-(3,4-difluorophenyl)imidazole-4-carbaldehyde, is an organic compound that has been widely used in the synthesis of pharmaceuticals and other organic compounds due to its unique reactivity and stability. It is a fluorinated benzyl imidazole-4-carbaldehyde, with the molecular formula C9H6F2N2O. This compound has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Selective P450 Aromatase Inhibitors
Research into imidazole compounds, including derivatives similar to 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde, has shown potent and selective inhibitory activity against P450 aromatase, a key enzyme in the biosynthesis of estrogens. This application is critical in the development of treatments for estrogen-dependent diseases, such as certain forms of breast cancer. The work by Marchand et al. (1998) outlines the synthesis and evaluation of various imidazole compounds for their inhibitory activity, highlighting the potential of these derivatives in medical chemistry (Marchand et al., 1998).
Non-Linear Optical Materials
Another significant application involves the development of non-linear optical (NLO) materials, as demonstrated by Manikandan et al. (2019). They synthesized and characterized derivatives that exhibited significant NLO properties, making them promising candidates for use in NLO devices. The study provides a comprehensive analysis of the electronic properties of these molecules, underscoring their potential in photonics and optoelectronics (Manikandan, Perumal, & Jayamoorthy, 2019).
Synthetic Building Blocks
The versatility of imidazole derivatives extends to their utility as synthetic building blocks in organic chemistry. Studies like that of Orhan et al. (2019) have focused on the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, exploring their potential as precursors for the synthesis of various biologically active molecules. This research opens avenues for the creation of compounds with potential therapeutic applications (Orhan, Kose, Alkan, & Öztürk, 2019).
Catalysis
Imidazole derivatives also play a role in catalysis, as evidenced by research into copper-catalyzed oxidative coupling reactions. The study by Li et al. (2015) presents a method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the efficiency of using imidazole derivatives in catalytic processes due to their functional group compatibility and mild reaction conditions (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).
Luminescence Sensing
Furthermore, imidazole-based lanthanide metal-organic frameworks have been investigated for their luminescence sensing capabilities, particularly in detecting benzaldehyde-based derivatives. Shi et al. (2015) synthesized novel frameworks that exhibit selective sensitivity to benzaldehyde, demonstrating the potential of imidazole derivatives in the development of advanced sensing materials (Shi, Zhong, Guo, & Li, 2015).
Propriétés
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLNDHGYVURVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)





![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

